Acetamidine hydrochloride

Descripción general

Descripción

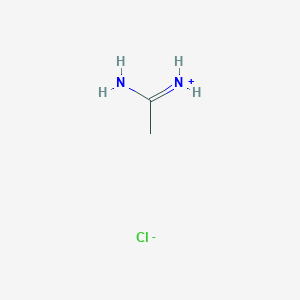

Acetamidine hydrochloride (CAS 124-42-5, molecular formula C₂H₆N₂·HCl, molecular weight 94.54 g/mol) is the hydrochloride salt of acetamidine, a versatile amidine compound widely used in organic synthesis and industrial applications . It appears as a white crystalline solid with a melting point of 165–170°C and high solubility in water (11 g/100 mL at 20°C) and polar solvents like ethanol and methanol . Its hygroscopic nature necessitates storage under inert atmospheres at room temperature .

This compound is a critical precursor in synthesizing pyrimidines, heterocyclic compounds, and pharmaceuticals. For example, it reacts with trifluoroacetoacetate derivatives to form trifluoromethyl-substituted pyrimidines, which are intermediates in agrochemicals and drug development . It also serves as a Lewis base in chloroaluminate ionic liquid analogues (ILAs) for aluminum-ion batteries, offering high conductivity and low viscosity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Acetamidine hydrochloride is synthesized through a two-step process that begins with a solution of acetonitrile in ethanol at close to 0°C. The mixture is treated with anhydrous hydrogen chloride in a Pinner reaction, producing crystals of acetimido ethyl ether hydrochloride: [ \text{CH}_3\text{C} \equiv \text{N} + \text{C}_2\text{H}_5\text{OH} + \text{HCl} \rightarrow \text{CH}_3\text{C}(=\text{NH·HCl})-\text{OC}_2\text{H}_5 ]

The imino ether salt is then treated with an excess of ammonia in dry ethanol, converting the ether to the amidine: [ \text{CH}_3\text{C}(=\text{NH·HCl})-\text{OC}_2\text{H}_5 + \text{NH}_3 \rightarrow \text{CH}_3\text{C}(=\text{NH})-\text{NH}_2·\text{HCl} + \text{C}_2\text{H}_5\text{OH} ]

Industrial Production Methods: In industrial settings, this compound is produced by adding acetonitrile to a solution of hydrogen chloride in methanol, followed by the addition of ammonia methanol solution. The reaction is carried out at controlled temperatures to ensure high yield and purity .

Types of Reactions:

-

Hydrolysis: In aqueous solution, this compound undergoes hydrolysis to form acetic acid and ammonia: [ \text{CH}_3\text{C}(=\text{NH})\text{NH}_2·\text{HCl} + 2 \text{H}_2\text{O} \rightarrow \text{CH}_3\text{COOH} + \text{NH}_3 + \text{NH}_4\text{Cl} ]

-

Decomposition: Upon heating, it releases ammonium chloride and acetonitrile: [ \text{CH}_3\text{C}(=\text{NH})\text{NH}_2·\text{HCl} \rightarrow \text{CH}_3\text{CN} + \text{NH}_4\text{Cl} ]

-

Base Treatment: Treatment with a strong base yields free base acetamidine: [ \text{CH}_3\text{C}(=\text{NH})\text{NH}_2·\text{HCl} + \text{KOH} \rightarrow \text{CH}_3\text{C}(=\text{NH})\text{NH}_2 + \text{KCl} + \text{H}_2\text{O} ]

Common Reagents and Conditions:

Hydrolysis: Water

Decomposition: Heat

Base Treatment: Potassium hydroxide

Major Products:

Hydrolysis: Acetic acid, ammonia, ammonium chloride

Decomposition: Acetonitrile, ammonium chloride

Base Treatment: Free base acetamidine, potassium chloride, water.

Aplicaciones Científicas De Investigación

Organic Synthesis

Acetamidine hydrochloride serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly significant in the production of pharmaceuticals and agrochemicals.

Key Applications:

- Synthesis of Imidazoles and Pyrimidines: Acetamidine derivatives are used to synthesize imidazole and pyrimidine compounds, which are important in medicinal chemistry for their biological activities .

- Production of Vitamin B1: It is utilized as a basic raw material in the synthesis of thiamine (Vitamin B1), highlighting its importance in nutritional biochemistry .

Catalysis

This compound has been investigated for its role as a catalyst in various chemical reactions, particularly in sol-gel processes.

Case Study:

- Titanium Oxide Synthesis: In a study examining the sol-gel process for titanium oxide synthesis, this compound was found to enhance solution viscosity significantly, facilitating the transformation from sol to gel at lower viscosities compared to other catalysts like hydrazine hydrochloride. This property allows for better control over particle size and morphology during synthesis .

Material Science

The compound has notable applications in the development of advanced materials, including polymers and nanostructures.

Key Findings:

- Polymerization Studies: this compound has been shown to influence the polymerization behavior of titanium alkoxides, resulting in materials with high transparency and spinnability. This property is critical for applications in optics and electronics .

- Electrolyte Development: Research has explored the use of this compound as a precursor for developing new electrolyte materials for aluminum batteries. Its unique properties make it a candidate for improving battery performance .

Toxicology and Safety Considerations

While this compound has beneficial applications, it also poses certain health risks if not handled properly.

Safety Data:

- Exposure can lead to respiratory issues and other chronic health effects. Proper safety measures should be taken when handling this compound to minimize inhalation risks and skin contact .

Mecanismo De Acción

As a source of amidine, acetamidine hydrochloride acts as a weak Lewis acid. It participates in various chemical reactions by donating a proton to form stable nitrogen-containing compounds. The molecular targets and pathways involved in its reactions include the formation of pyrimidines, imidazoles, and triazines through interactions with β-dicarbonyls, acetaldehydes, and imidates, respectively .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Guanidine Hydrochloride

Guanidine hydrochloride shares structural similarities with acetamidine hydrochloride, differing by an additional amino group. Both are used in ILAs for aluminum-ion batteries, but key distinctions include:

| Property | AlCl₃:Acetamidine | AlCl₃:Guanidine | AlCl₃:Urea |

|---|---|---|---|

| Viscosity (cP, 25°C) | 76.0 | 52.9 | 240.9 |

| Ionic Conductivity (mS/cm) | Higher than urea | Higher than urea | Lower |

| Coulombic Efficiency (%) | 97.10 | 98.12 | 88.17 |

| Overpotential (Deposition) | Low | Low | High |

In battery electrolytes, acetamidine and guanidine systems outperform urea due to lower viscosity and higher conductivity, enabling faster ion transport . Guanidine exhibits marginally better Coulombic efficiency (98.12% vs. 97.10%), but both are cost-effective alternatives for industrial-scale production .

Urea

Urea, a cheaper and less complex Lewis base, forms ILAs with AlCl₃ but suffers from high viscosity (240.9 cP) and lower Coulombic efficiency (88.17%) . Its sluggish ion mobility limits its use in high-performance batteries, though it remains viable for low-cost applications.

Key Differences :

- Reactivity : Urea lacks the amidine group, reducing its ability to stabilize reactive intermediates in organic synthesis.

- Thermal Stability : Acetamidine-based ILAs exhibit better thermal resilience, critical for industrial processes .

Benzamidine Hydrochloride

Benzamidine hydrochloride (C₇H₈N₂·HCl), a bulkier aromatic amidine, is used in protease inhibition and cross-coupling reactions.

| Property | This compound | Benzamidine Hydrochloride |

|---|---|---|

| Molecular Weight | 94.54 g/mol | 172.62 g/mol |

| Solubility in Water | 11 g/100 mL | 34 g/100 mL (dihydrate form) |

| Key Applications | Pyrimidine synthesis, ILAs | Enzyme inhibition, peptidases |

While benzamidine’s aromaticity enhances binding to biological targets, acetamidine’s smaller size favors reactions requiring steric accessibility, such as cyclization with malononitriles .

Formamidine Hydrochloride

Formamidine hydrochloride (CH₃N₂·HCl) is structurally simpler, with a formyl group instead of acetyl. It is used in synthesizing pyrimidines but is less thermally stable.

Actividad Biológica

Acetamidine hydrochloride, with the chemical formula CH₃C(NH)NH₂·HCl, is an organic compound classified as an amidine. It serves as a crucial intermediate in the synthesis of various nitrogen-containing compounds, including pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

This compound is a hygroscopic solid that forms colorless monoclinic crystals. It is soluble in water and alcohol and can undergo hydrolysis in aqueous solutions, yielding acetic acid and ammonia:

This compound can also release ammonium chloride upon heating, making it a versatile reagent in organic synthesis .

This compound exhibits several biological activities primarily due to its role as a precursor for amidines and related compounds. These activities include:

- Antihypertensive Effects : this compound is involved in the synthesis of moxonidine, an antihypertensive drug that acts as an agonist for imidazoline receptors, leading to reduced sympathetic outflow and lower blood pressure .

- Antimicrobial Properties : Some derivatives of acetamidine have shown potential antimicrobial activity. Research indicates that amidines can inhibit bacterial growth by disrupting cellular processes .

- Neuroprotective Effects : Studies suggest that certain amidine derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .

Case Studies

- Synthesis of Moxonidine : A study highlighted the synthesis pathway of moxonidine from this compound, demonstrating its efficacy in lowering blood pressure in hypertensive patients. The study reported significant reductions in systolic and diastolic blood pressure over a 12-week period .

- Antimicrobial Activity : A series of experiments evaluated the antimicrobial properties of acetamidine derivatives against various bacterial strains. Results indicated that certain compounds exhibited over 75% inhibition against pathogens like Staphylococcus aureus and Escherichia coli .

- Neuroprotective Studies : Research involving animal models demonstrated that amidine derivatives derived from this compound could mitigate neuroinflammation and promote neuronal survival under oxidative stress conditions .

Applications

This compound is utilized across various fields:

- Pharmaceuticals : As a precursor for synthesizing antihypertensive medications and other therapeutic agents.

- Agriculture : Employed in the formulation of pesticides and rodenticides.

- Chemical Synthesis : Serves as a building block for producing complex nitrogen-containing compounds used in research and industry.

Table: Biological Activities of this compound Derivatives

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of acetamidine hydrochloride relevant to experimental design?

this compound (C₂H₇ClN₂) is a hygroscopic solid with a molecular weight of 94.54 g/mol. It decomposes upon heating, releasing acetonitrile and ammonium chloride. Solubility in water is 11 g/100 mL at 20°C, and it is also soluble in ethanol and methanol but insoluble in non-polar solvents like toluene. Its hygroscopic nature necessitates storage in anhydrous conditions to avoid hydrolysis, which produces acetic acid and ammonia. These properties influence its handling in synthesis and stability during storage .

Q. How is this compound synthesized, and what are the critical reaction conditions?

A common method involves the Pinner reaction using acetonitrile, methanol, and HCl under strictly anhydrous conditions. Optimal synthesis requires desiccating agents to prevent moisture ingress. For example, reacting this compound with sodium methoxide (1:3.4 molar ratio) in methanol at 20°C for 4 hours yields 4,6-dihydroxy-2-methylpyrimidine with 85.76% efficiency. Precise control of temperature and reagent purity is critical to avoid side reactions .

Q. What analytical methods are used to assess the purity of this compound?

Gravimetric analysis detects non-volatile impurities, while titration quantifies ammonium chloride, a common byproduct. Infrared spectroscopy (IR) confirms structural integrity, with protonation occurring at the imino nitrogen. Thermal gravimetric analysis (TGA) monitors decomposition profiles, ensuring stability under experimental conditions .

Advanced Research Questions

Q. How does this compound participate in multi-component reactions to synthesize heterocyclic compounds?

this compound reacts with β-dicarbonyl compounds (e.g., dimethyl malonate) to form pyrimidines via cyclization. In solvent-free conditions, it facilitates one-pot synthesis of 2-methyl-4,6-diarylpyrimidines, reducing environmental impact. The reaction mechanism involves nucleophilic attack by the amidine group on electrophilic carbonyl carbons, followed by dehydration. Catalyst-free protocols using t-BuOK in t-BuOH enhance yield and selectivity .

Q. What is the role of this compound in modulating Aliphatic amidase expression in Pseudomonas aeruginosa?

As a competitive inhibitor, this compound binds to the Aliphatic amidase regulatory protein, disrupting bacterial nitrogen metabolism. Its Lewis basicity enables electron donation to metal ions in the enzyme’s active site, altering substrate affinity. This interaction is pH-dependent, with optimal inhibition observed at neutral pH .

Q. How do environmental factors (e.g., moisture, temperature) influence the stability and reactivity of this compound?

Moisture accelerates hydrolysis to acetic acid and ammonia, requiring inert-atmosphere handling (e.g., gloveboxes). Submerged soil studies show faster degradation compared to dry conditions, suggesting environmental persistence varies with hydration. Thermal decomposition above 165°C generates acetonitrile, necessitating controlled heating in reflux setups .

Q. What strategies mitigate ammonium chloride contamination in this compound during synthesis?

Post-synthesis purification involves recrystallization from ethanol/water mixtures to remove NH₄Cl. Alternatively, ion-exchange chromatography separates charged impurities. Quantifying residual NH₄Cl via argentometric titration ensures compliance with purity standards (>97%) for pharmaceutical intermediates .

Q. How does this compound compare to other amidines (e.g., benzamidine) in protease inhibition studies?

Unlike benzamidine, which selectively inhibits trypsin-like proteases, this compound lacks significant protease affinity due to its simpler structure. However, its smaller size allows broader reactivity in nucleophilic substitutions, making it preferable for synthesizing nitrogen-rich heterocycles rather than bioactivity studies .

Q. Methodological Recommendations

- Handling Hygroscopicity : Store in desiccators with P₂O₅; use anhydrous solvents for reactions .

- Reaction Optimization : Pre-dry reagents via molecular sieves; monitor reaction progress via TLC or NMR .

- Safety Protocols : Use fume hoods to avoid NH₃ inhalation during hydrolysis; wear nitrile gloves resistant to HCl .

Propiedades

IUPAC Name |

ethanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2.ClH/c1-2(3)4;/h1H3,(H3,3,4);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCQOBLXWLRDEQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

143-37-3 (Parent) | |

| Record name | Acetamidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2059564 | |

| Record name | Acetamidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124-42-5 | |

| Record name | Ethanimidamide, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamidine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7595 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanimidamide, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.274 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETAMIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2026K4JCF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.